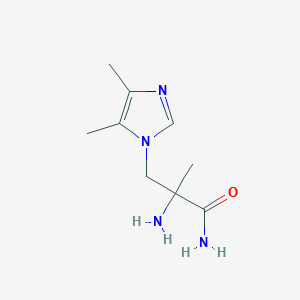
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and acetone.
Substitution with Dimethyl Groups: The imidazole ring is then substituted with dimethyl groups at the 4 and 5 positions using methylating agents such as methyl iodide.
Formation of the Propanamide Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the amide group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced amide derivatives.
Substitution Products: Substituted amino derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and amide groups can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(1H-imidazol-1-yl)-2-methylpropanamide: Lacks the dimethyl substitution.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid: Contains a carboxylic acid group instead of an amide.
2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-ethylpropanamide: Features an ethyl group instead of a methyl group.
Uniqueness
The presence of the dimethyl groups on the imidazole ring and the specific arrangement of functional groups make 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanamide unique
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-7(2)13(5-12-6)4-9(3,11)8(10)14/h5H,4,11H2,1-3H3,(H2,10,14) |
InChI Key |
ZSNPXQMZVCBCHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(C)(C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
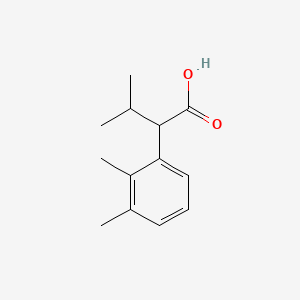
![2-Methyl-2,6-diazaspiro[3.5]nonane](/img/structure/B15239853.png)
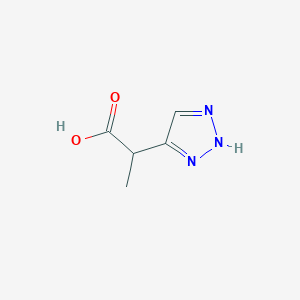


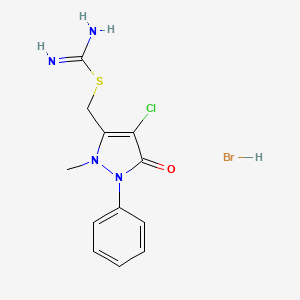

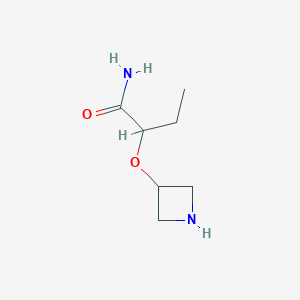



amine](/img/structure/B15239924.png)
